molecular formula C15H21ClN2O3 B3975141 2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide

2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide

Cat. No.: B3975141
M. Wt: 312.79 g/mol
InChI Key: QLGCSVQNOOUWQB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethylhexyl)-4-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group at the para position, a chlorine atom at the ortho position of the benzamide ring, and a branched 2-ethylhexyl group attached to the amide nitrogen. Benzamide derivatives are typically synthesized via reactions between acyl chlorides (e.g., 4-nitrobenzoyl chloride) and amines under basic conditions, as exemplified in and . The 2-ethylhexyl substituent likely enhances lipophilicity, influencing solubility and bioavailability, which is critical for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-3-5-6-11(4-2)10-17-15(19)13-8-7-12(18(20)21)9-14(13)16/h7-9,11H,3-6,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGCSVQNOOUWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated product is then subjected to alkylation with 2-ethylhexylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-amino-N-(2-ethylhexyl)-4-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethylhexyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group : The para-nitro group is a strong electron-withdrawing moiety, enhancing electrophilicity and stability. This feature is common in enzyme inhibitors (e.g., ’s sulfamoyl derivatives ).
  • Chlorine Substituents : Ortho-chlorine sterically hinders rotational freedom, as shown in DFT studies of similar compounds where amide and aryl planes are nearly perpendicular .
  • Alkyl/Aryl Groups: The 2-ethylhexyl chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., cyanomethyl in ), impacting membrane permeability.

Key Research Findings

Enzyme Inhibitors : Compounds with sulfamoyl groups (e.g., 5n in ) showed IC₅₀ values below 1 µM, outperforming standard drugs like acarbose .

DFT Insights : Perpendicular alignment of amide and aryl planes in nitrobenzamides () reduces steric strain, favoring stable conformations .

Fluorine Effects : Trifluoromethyl groups () enhance metabolic stability and bioavailability, critical for agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide
Reactant of Route 2
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2-chloro-N-(2-ethylhexyl)-4-nitrobenzamide

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